molecular formula C18H26N2O B3751178 3-{[butyl(ethyl)amino]methyl}-2,6-dimethyl-4-quinolinol

3-{[butyl(ethyl)amino]methyl}-2,6-dimethyl-4-quinolinol

Cat. No.: B3751178
M. Wt: 286.4 g/mol
InChI Key: YHKBRMOTBZBMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[Butyl(ethyl)amino]methyl}-2,6-dimethyl-4-quinolinol, also known as BEAQ, is a synthetic compound that belongs to the quinoline family. BEAQ is widely used in scientific research as a fluorescent probe for detecting metal ions, particularly zinc.

Mechanism of Action

The mechanism of action of 3-{[butyl(ethyl)amino]methyl}-2,6-dimethyl-4-quinolinol involves the chelation of zinc ions through the quinoline moiety. The complexation of zinc ions with this compound results in a significant increase in fluorescence intensity, which can be detected and quantified using a fluorescence spectrophotometer. The selectivity of this compound for zinc ions is due to the specific binding site on the quinoline ring, which allows for the discrimination of other metal ions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound does not affect cell viability, proliferation, or apoptosis. In vivo studies have shown that this compound can cross the blood-brain barrier and selectively bind to zinc ions in the brain, making it an excellent tool for studying zinc-related neurological diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[butyl(ethyl)amino]methyl}-2,6-dimethyl-4-quinolinol in lab experiments include its high selectivity and sensitivity for zinc ions, its ability to cross the blood-brain barrier, and its minimal biochemical and physiological effects. The limitations of using this compound in lab experiments include its cost and the need for specialized equipment, such as a fluorescence spectrophotometer.

Future Directions

There are several future directions for the use of 3-{[butyl(ethyl)amino]methyl}-2,6-dimethyl-4-quinolinol in scientific research. One potential application is the development of this compound-based biosensors for detecting zinc ions in biological samples. Another potential application is the use of this compound in imaging studies to visualize zinc distribution and homeostasis in living organisms. Additionally, this compound could be used in conjunction with other fluorescent probes to study the interactions between zinc ions and other metal ions in biological systems.
Conclusion:
In conclusion, this compound is a synthetic compound that is widely used in scientific research as a fluorescent probe for detecting zinc ions. This compound has several advantages, including its high selectivity and sensitivity for zinc ions, its ability to cross the blood-brain barrier, and its minimal biochemical and physiological effects. While there are limitations to using this compound in lab experiments, its potential applications in biosensing and imaging studies make it an exciting area of research for the future.

Scientific Research Applications

3-{[butyl(ethyl)amino]methyl}-2,6-dimethyl-4-quinolinol is widely used in scientific research as a fluorescent probe for detecting metal ions, particularly zinc. Zinc is an essential nutrient that plays a crucial role in various physiological processes, including gene expression, enzymatic activity, and cell signaling. This compound can selectively bind to zinc ions, resulting in a significant increase in fluorescence intensity. This property makes this compound an excellent tool for studying zinc homeostasis and zinc-related diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.

Properties

IUPAC Name

3-[[butyl(ethyl)amino]methyl]-2,6-dimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-5-7-10-20(6-2)12-16-14(4)19-17-9-8-13(3)11-15(17)18(16)21/h8-9,11H,5-7,10,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKBRMOTBZBMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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